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Compound of Interest

Compound Name:
Methyl 5-acetyl-4-bromo-1H-

pyrrole-2-carboxylate

CAS No.: 157425-54-2

Cat. No.: B3022266

Get Quote

Executive Summary & Nomenclature Alert
4-Bromo-5-acetylpyrrole is a critical intermediate in the synthesis of biologically active

compounds, particularly antiviral agents (e.g., Hepatitis C NS5A inhibitors) and functionalized

porphyrins. However, its nomenclature can be a source of significant analytical error.

Critical Nomenclature Clarification
Before selecting a reference standard, you must verify the substitution pattern. Due to the

symmetry of the pyrrole ring, naming conventions vary:

Standard IUPAC Name:1-(4-bromo-1H-pyrrol-2-yl)ethanone (CAS: 51333-64-3). This is the

commercially dominant isomer where the bromine is in the meta-like position relative to the

acetyl group.

"4-Bromo-5-acetyl" Usage: Often used in synthetic literature to denote the relationship

between substituents when the pyrrole nitrogen is substituted or when viewing the molecule

as a derivative of 2-acetylpyrrole.
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Alternative Isomer: If the bromine and acetyl groups are on adjacent carbons (ortho-like), the

correct name is 1-(3-bromo-1H-pyrrol-2-yl)ethanone.

Scope of Guide: This document focuses on the analysis of the widely used 1-(4-bromo-1H-

pyrrol-2-yl)ethanone (referred to herein as 4-BAP), comparing Certified Reference Materials

(CRMs) against In-House Working Standards.

Comparative Analysis: Reference Standard Options
Selecting the correct grade of reference material is a balance between regulatory compliance,

cost, and data integrity.

Option A: Certified Reference Material (CRM)
Definition: A standard accompanied by a certificate of analysis (CoA) with traceability to SI

units (usually via qNMR).

Best For: GMP release testing, method validation, and dispute resolution.

Pros: Absolute quantification, uncertainty budget provided, regulatory acceptance.

Cons: High cost, limited availability for specific intermediates.

Option B: In-House Synthesized Working Standard
Definition: Material synthesized in the lab, purified (recrystallization/column

chromatography), and characterized against a primary standard or by absolute methods.

Best For: Routine process monitoring, early-stage R&D.

Pros: Low material cost, large quantity availability.

Cons: High labor cost for characterization (requires TGA, ROI, HPLC, NMR), risk of

undetected impurities (e.g., dibrominated species).
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Feature
Certified Reference

Material (CRM)

In-House Working

Standard

Reagent Grade

(Commercial)

Purity Assurance >99.8% (Certified)
Variable (95-98%

typical)

>95% (Not Certified

for Assay)

Traceability
NIST/SI Traceable

(qNMR)
Traceable to CRM None

Impurities Defined Yes (Quantified) Qualitative only Generic "Trace"

Water Content Measured (KF) Needs testing Not typically reported

Stability Data
Provided (Expiry

Date)

Unknown (Re-test

required)
Unknown

Cost Efficiency
Low (High upfront

price)

Medium (Labor

intensive)

High (Cheap, but

risky)

Analytical Workflow & Decision Logic
The following diagram illustrates the decision pathway for qualifying a reference standard for 4-

BAP analysis.
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Start: Select Source Material

Is CRM Available?

Purchase CRM (CAS 51333-64-3)

Yes

Synthesize/Purify In-House
(Bromination of 2-acetylpyrrole)

No

Verification: HPLC Identity & Purity

Use for Assay & Validation

Full Characterization Required

1H-NMR (Structure & Residual Solvent) HPLC-UV (Purity % area) Karl Fischer (Water Content) Residue on Ignition (Inorganics)

Calculate Potency:
Purity × (1 - Water - Solvents - Ash)

Qualify as Secondary Standard

Click to download full resolution via product page

Figure 1: Decision logic for selecting and qualifying reference standards. Note that in-house

standards require a "Mass Balance" approach for potency calculation.

Experimental Protocols
To objectively compare performance, the following protocols ensure the standard is fit for

purpose. These methods validate the identity and purity of 4-BAP.
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Protocol 1: Purity Assessment via HPLC-UV
This method separates the target 4-BAP from common impurities like 2-acetylpyrrole (starting

material) and 4,5-dibromo-2-acetylpyrrole (over-brominated byproduct).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B

2-15 min: 5% -> 95% B

15-20 min: 95% B

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic ring) and 225 nm (carbonyl).

Temperature: 30°C.

Sample Prep: Dissolve 1 mg standard in 1 mL Acetonitrile/Water (50:50).

Acceptance Criteria:

CRM: Main peak >99.5%, no single impurity >0.1%.

Working Standard: Main peak >98.0%, known impurities identified.

Protocol 2: Structural Identification via 1H-NMR
Used to confirm the substitution pattern (distinguishing 4-bromo from 5-bromo isomers).

Solvent: DMSO-d6.
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Frequency: 400 MHz or higher.

Key Signals (4-bromo-2-acetylpyrrole):

δ 12.0 ppm (br s, 1H): NH proton (exchangeable).

δ 7.15 ppm (m, 1H): H-5 (Alpha position, adjacent to NH).

δ 6.95 ppm (m, 1H): H-3 (Beta position, adjacent to Carbonyl).

δ 2.40 ppm (s, 3H): Acetyl -CH3.

Interpretation: The coupling pattern between H-3 and H-5 (meta-coupling, J ~1.5 Hz)

distinguishes it from the 3,4-substitution or 4,5-substitution patterns.

Protocol 3: Impurity Profiling (HPLC-MS)
To identify "ghost peaks" in lower-grade standards.

MS Mode: ESI Positive.

Target Masses:

4-BAP: [M+H]+ = 188/190 (1:1 isotopic ratio).

2-Acetylpyrrole: [M+H]+ = 110.

Dibromo-derivative: [M+H]+ = 266/268/270 (1:2:1 ratio).

Impurity Formation & Separation Logic
Understanding the synthesis pathway helps in identifying impurities in non-certified standards.
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2-Acetylpyrrole
(Starting Material)

4-Bromo-2-acetylpyrrole
(Target 4-BAP) Major Path

5-Bromo-2-acetylpyrrole
(Regioisomer)

 Minor Path

+ Br2 / NBS

4,5-Dibromo-2-acetylpyrrole
(Over-reaction) Excess Br2

HPLC Separation Order (RP-C18):
1. 2-Acetylpyrrole (Polar)

2. 4-BAP (Target)
3. Dibromo (Most Lipophilic)

Click to download full resolution via product page

Figure 2: Synthetic pathway showing the origin of common impurities. In Reverse Phase HPLC,

impurities elute based on hydrophobicity (Bromination increases retention time).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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